REACTION_CXSMILES
|
[CH:1](=[O:10])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[C:11]([Li])(C)(C)C.CN(C)[CH:18]=[O:19].[CH2:21]([O:23]CC)C>>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([CH:1]([O:19][CH3:18])[O:10][CH3:11])=[C:3]([CH:4]=1)[CH:21]=[O:23]
|
Name
|
dimethyl acetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=C1)OC)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 1.5 h at 0°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 23° over 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica using 90% hexane-ethyl acetate as eluent
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC(=C(C=O)C1)C(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.63 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |